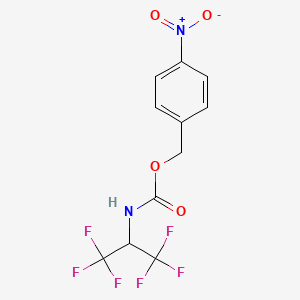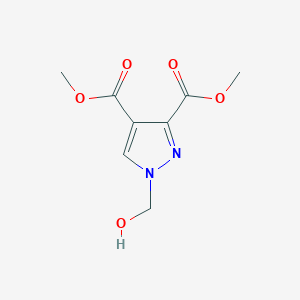![molecular formula C14H18N2O3 B10901057 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B10901057.png)
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]cyclohexanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a cyclohexane ring, a dihydroxyphenyl group, and a methylene bridge, making it a versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 1-cyclohexanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones derived from the dihydroxyphenyl group.
Reduction: Hydrazines derived from the reduction of the hydrazone linkage.
Substitution: Ethers or esters formed from the hydroxyl groups.
科学的研究の応用
N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE involves its interaction with various molecular targets. The compound’s dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. Additionally, the hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N’~1~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~1~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~1~-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE is unique due to its combination of a cyclohexane ring and a dihydroxyphenyl group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic effects make it a valuable compound for research and industrial applications.
特性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18N2O3/c17-12-7-6-10(8-13(12)18)9-15-16-14(19)11-4-2-1-3-5-11/h6-9,11,17-18H,1-5H2,(H,16,19)/b15-9+ |
InChIキー |
RKJHHOXULNGRLX-OQLLNIDSSA-N |
異性体SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O |
正規SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine](/img/structure/B10900993.png)

![N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B10901013.png)
![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(4-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B10901019.png)
![2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10901021.png)

![2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide](/img/structure/B10901038.png)
![3-chloro-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10901039.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B10901041.png)
![Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10901047.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901054.png)
![6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10901055.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B10901056.png)
![tert-butyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10901067.png)
